molecular formula C18H22N4O2 B2812103 N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide CAS No. 1396859-35-0

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide

Cat. No.: B2812103
CAS No.: 1396859-35-0
M. Wt: 326.4
InChI Key: ATFBRRZXMSFXHL-UHFFFAOYSA-N
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Description

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholinopyrimidine moiety, which is known for its biological activity, and a phenylbutanamide group, which contributes to its unique chemical properties.

Scientific Research Applications

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins (PGs), another group of pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by binding to the active sites of iNOS and COX-2 . Molecular docking studies have shown that the compound forms hydrophobic interactions with these active sites . This interaction inhibits the enzymatic activity of iNOS and COX-2, thereby reducing the production of NO and PGs .

Biochemical Pathways

The inhibition of iNOS and COX-2 by this compound affects the biochemical pathways involved in the inflammatory response . Specifically, it reduces the production of NO and PGs, which are key mediators of inflammation . This leads to a decrease in the concentration of pro-inflammatory mediators, thereby mitigating the inflammatory response .

Pharmacokinetics

The compound’s ability to bind to the active sites of iNOS and COX-2 suggests that it can effectively reach its targets in the body .

Result of Action

The result of this compound’s action is a reduction in the inflammatory response . By inhibiting the production of NO and PGs, the compound decreases the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the concentration of pro-inflammatory mediators, thereby mitigating the inflammatory response .

Action Environment

While specific information on how environmental factors influence the action, efficacy, and stability of this compound is not available in the search results, it’s known that factors such as pH, temperature, and the presence of other molecules can affect the activity of drugs

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide typically involves a multi-step process. One common method includes the reaction of 6-chloropyrimidine with morpholine to form 6-morpholinopyrimidine. This intermediate is then reacted with 2-phenylbutanoyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol: Another morpholinopyrimidine derivative with anti-inflammatory properties.

    2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: Known for its ability to inhibit nitric oxide production.

Uniqueness

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide stands out due to its specific structural features, which confer unique biological activities. Its combination of a morpholinopyrimidine moiety and a phenylbutanamide group allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(6-morpholin-4-ylpyrimidin-4-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-15(14-6-4-3-5-7-14)18(23)21-16-12-17(20-13-19-16)22-8-10-24-11-9-22/h3-7,12-13,15H,2,8-11H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFBRRZXMSFXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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